1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)
Overview
Description
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), also known as 1-Palmitoyl LPA, is a lysophospholipid containing palmitic acid at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) involves the use of palmitic acid (16:0) at the sn-1 position . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is C22H44O9P . It contains saturated palmitic acid (16:0) inserted at the sn-1 position .Chemical Reactions Analysis
Phosphatidic acid, from which 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is derived, is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .Physical And Chemical Properties Analysis
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is a crystalline solid with a formula weight of 506.5 . It is soluble in DMF and DMSO at 30 mg/ml, in ethanol at 5 mg/ml, and in PBS (pH 7.2) at 1 mg/ml .Scientific Research Applications
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Cell Biology and Immunology
- 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is a lipid species generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .
- It has been found to increase the production of reactive oxygen species (ROS) and decrease superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 125 µM .
- It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages, but has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .
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Lipid Biochemistry
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Oxidative Stress & Reactive Species
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Immunology & Inflammation
- This compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
- It has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .
- It increases TGF-β1 production and enhances Foxp3 protein levels in T reg cells in isolated human peripheral blood when used at a concentration of 10 µM .
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Sepsis/Shock
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Lipid-Based Drug Delivery
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Antibiotic Enhancement
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Cell Motility
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Artificial Membranes
Safety And Hazards
Future Directions
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) has potential applications in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . Its role in various biological responses suggests potential future directions in medical and biological research .
properties
IUPAC Name |
sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOPIWLNGYLZCJ-GMUIIQOCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) |
Citations
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